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molecular formula C13H9NO3 B1584098 (2-Nitro-phenyl)-phenyl-methanone CAS No. 2243-79-0

(2-Nitro-phenyl)-phenyl-methanone

Cat. No. B1584098
M. Wt: 227.21 g/mol
InChI Key: UJHSIDUUJPTLDY-UHFFFAOYSA-N
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Patent
US05773512

Procedure details

1-Scheme 1 (1.0 g, 1.0 mmol) was suspended in THF (10 mL) and cooled to -78° C. Added n-BuLi (1.6M in Hexanes, 1.6 mmol) and allowed to react for 2 h. The mixture was warmed to -65° C.; 2-nitrobenzoyl chloride (1 mL, 7 mmol) was added, and the mixture was allowed to warm to room temperature overnight. Filtration followed by washing with methanol (3×25 mL), water (2×25 mL, methylene chloride (2×25 mL and finally with methanol (50 mL) gave the resin which was dried at 60° C. in vacuo. Recovered (1.0 g). IR 1740, 1520 cm-1.
[Compound]
Name
1
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.6 mmol
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Li][CH2:2][CH2:3][CH2:4][CH3:5].[N+:6]([C:9]1[CH:17]=[CH:16][CH:15]=[CH:14][C:10]=1[C:11](Cl)=[O:12])([O-:8])=[O:7].[CH2:18]1COC[CH2:19]1>>[N+:6]([C:9]1[CH:17]=[CH:16][CH:15]=[CH:14][C:10]=1[C:11]([C:2]1[CH:19]=[CH:18][CH:5]=[CH:4][CH:3]=1)=[O:12])([O-:8])=[O:7]

Inputs

Step One
Name
1
Quantity
1 g
Type
reactant
Smiles
Step Two
Name
Quantity
1.6 mmol
Type
reactant
Smiles
[Li]CCCC
Step Three
Name
Quantity
1 mL
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C(=O)Cl)C=CC=C1
Step Four
Name
Quantity
10 mL
Type
reactant
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to react for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was warmed to -65° C.
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
Filtration
WASH
Type
WASH
Details
by washing with methanol (3×25 mL), water (2×25 mL, methylene chloride (2×25 mL
CUSTOM
Type
CUSTOM
Details
finally with methanol (50 mL) gave the resin which
CUSTOM
Type
CUSTOM
Details
was dried at 60° C. in vacuo
CUSTOM
Type
CUSTOM
Details
Recovered (1.0 g)

Outcomes

Product
Name
Type
Smiles
[N+](=O)([O-])C1=C(C(=O)C2=CC=CC=C2)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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